
1,10-Phenanthroline-4,7-dicarbaldehyde
Descripción general
Descripción
1,10-Phenanthroline-4,7-dicarbaldehyde: is an organic compound with the molecular formula C14H8N2O2 . It is a derivative of 1,10-phenanthroline, a heterocyclic compound known for its ability to form strong complexes with metal ions. This compound is characterized by the presence of two aldehyde groups at the 4 and 7 positions of the phenanthroline ring, making it a valuable intermediate in various chemical syntheses .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,10-Phenanthroline-4,7-dicarbaldehyde can be synthesized through the oxidation of 1,10-phenanthroline-4,7-dimethyl . The reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions. The reaction is carried out at elevated temperatures to ensure complete oxidation of the methyl groups to aldehyde groups.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale oxidation reactions using efficient and cost-effective oxidizing agents. The process is optimized to maximize yield and purity while minimizing by-products and waste.
Análisis De Reacciones Químicas
Types of Reactions: 1,10-Phenanthroline-4,7-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the aldehyde groups to carboxylic acids.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride.
Substitution: The aldehyde groups can participate in nucleophilic substitution reactions, forming imines or hydrazones with amines or hydrazines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, hydrazines, mild acidic or basic conditions.
Major Products Formed:
Oxidation: 1,10-Phenanthroline-4,7-dicarboxylic acid.
Reduction: 1,10-Phenanthroline-4,7-dimethanol.
Substitution: Various imines and hydrazones depending on the substituents used.
Aplicaciones Científicas De Investigación
1,10-Phenanthroline-4,7-dicarbaldehyde has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1,10-phenanthroline-4,7-dicarbaldehyde primarily involves its ability to form strong complexes with metal ions. The nitrogen atoms in the phenanthroline ring act as electron donors, coordinating with metal ions to form stable chelates. These metal complexes can participate in various catalytic and redox reactions, influencing the reactivity and selectivity of the processes .
Comparación Con Compuestos Similares
1,10-Phenanthroline: A parent compound without the aldehyde groups, widely used as a ligand in coordination chemistry.
4,7-Dimethyl-1,10-phenanthroline: A precursor to 1,10-phenanthroline-4,7-dicarbaldehyde, used in similar applications.
4,7-Dimethoxy-1,10-phenanthroline: Another derivative with methoxy groups at the 4 and 7 positions, used as a ligand in organic synthesis.
Uniqueness: this compound is unique due to the presence of aldehyde groups, which provide additional reactivity and versatility in chemical synthesis. This makes it a valuable intermediate for creating more complex molecules and materials .
Propiedades
IUPAC Name |
1,10-phenanthroline-4,7-dicarbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2O2/c17-7-9-3-5-15-13-11(9)1-2-12-10(8-18)4-6-16-14(12)13/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCJOBZLFARGFLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C3=NC=CC(=C31)C=O)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


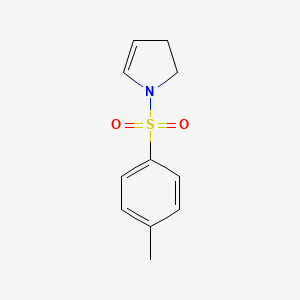
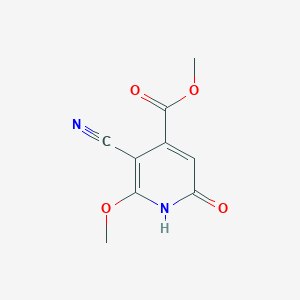
![(S)-2-Amino-3-methyl-1-(4-methyl-[1,4]diazepan-1-yl)-butan-1-one](/img/structure/B3230577.png)

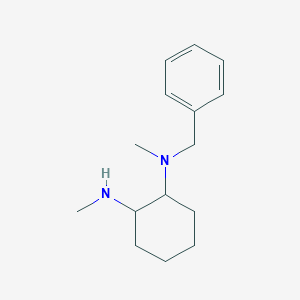
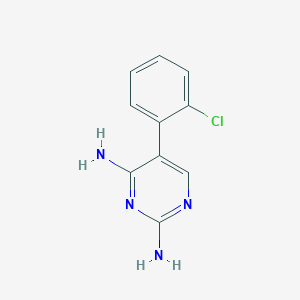
![(1E)-2-[6-[[amino-[(E)-[amino-(4-chloroanilino)methylidene]amino]methylidene]amino]hexyl]-1-[amino-(4-chloroanilino)methylidene]guanidine;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid](/img/structure/B3230620.png)
![2H-Pyran, tetrahydro-2-[(2R)-2-methylbutoxy]-](/img/structure/B3230625.png)

![2-{[(4-methylphenyl)carbamoyl]amino}propanoic acid](/img/structure/B3230646.png)
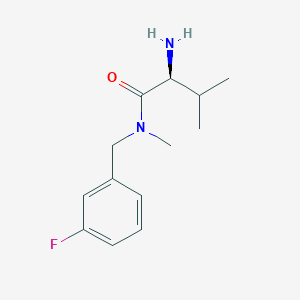
![3-[(Methylcarbamoyl)amino]propanoic acid](/img/structure/B3230658.png)
![5-Oxaspiro[3.5]nonan-8-amine hydrochloride](/img/structure/B3230661.png)

